N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorobenzyl group, and a dioxoimidazolidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic substitution reactions: to introduce the ethoxyphenyl and fluorobenzyl groups.
Cyclization reactions: to form the dioxoimidazolidinyl ring.
Acylation reactions: to attach the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic processes: to enhance reaction rates.
Purification techniques: such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation reactions: to form oxidized derivatives.
Reduction reactions: to reduce specific functional groups.
Substitution reactions: to replace certain groups with other functional groups.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: like sodium borohydride or lithium aluminum hydride for reduction reactions.
Halogenating agents: for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and potential biological activity.
Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.
Materials Science: Exploration of its properties for use in advanced materials and nanotechnology.
Biological Studies: Examination of its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: or enzymes, altering their activity.
Modulating signaling pathways: involved in cellular processes.
Interacting with nucleic acids: or proteins, affecting gene expression or protein function.
Comparison with Similar Compounds
- N-(4-ethoxyphenyl)-2-[3-(4-chlorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
- N-(4-ethoxyphenyl)-2-[3-(4-bromobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
- N-(4-ethoxyphenyl)-2-[3-(4-methylbenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
Uniqueness: N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C27H26FN3O4 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C27H26FN3O4/c1-3-35-23-13-11-21(12-14-23)29-25(32)16-24-26(33)31(22-6-4-5-18(2)15-22)27(34)30(24)17-19-7-9-20(28)10-8-19/h4-15,24H,3,16-17H2,1-2H3,(H,29,32) |
InChI Key |
YUHJHDBVMHMTGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.